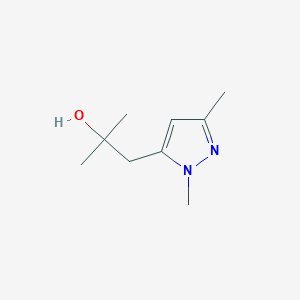
n-(Propan-2-yl)azepan-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(Propan-2-yl)azepan-4-amine: is a cyclic secondary amine with the molecular formula C9H20N2 and a molecular weight of 156.27 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(Propan-2-yl)azepan-4-amine typically involves the reaction of azepane with isopropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: n-(Propan-2-yl)azepan-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines with different substituents.
Substitution: The compound can undergo substitution reactions where the isopropyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or alkylating agents under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce different amines .
Scientific Research Applications
Chemistry: n-(Propan-2-yl)azepan-4-amine is used as an intermediate in the synthesis of various chemical compounds. Its unique structure makes it valuable in the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes .
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a building block in drug development .
Industry: this compound is used in the production of specialty chemicals and as a precursor in the manufacture of various industrial products .
Mechanism of Action
The mechanism by which n-(Propan-2-yl)azepan-4-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing biochemical processes .
Comparison with Similar Compounds
- n-(Propan-2-yl)piperidine-4-amine
- n-(Propan-2-yl)morpholine-4-amine
- n-(Propan-2-yl)pyrrolidine-4-amine
Comparison: n-(Propan-2-yl)azepan-4-amine is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties compared to its six-membered and five-membered ring analogs. This uniqueness makes it valuable in specific applications where other compounds may not be as effective .
Properties
Molecular Formula |
C9H20N2 |
|---|---|
Molecular Weight |
156.27 g/mol |
IUPAC Name |
N-propan-2-ylazepan-4-amine |
InChI |
InChI=1S/C9H20N2/c1-8(2)11-9-4-3-6-10-7-5-9/h8-11H,3-7H2,1-2H3 |
InChI Key |
OCXRDTCFZFNLFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1CCCNCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


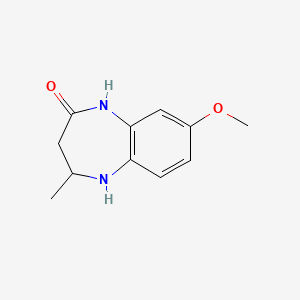
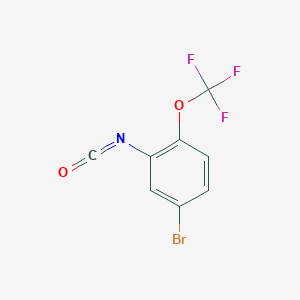


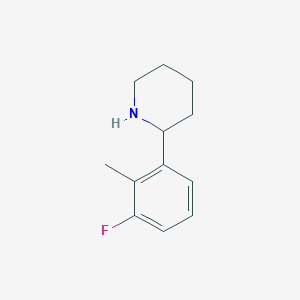
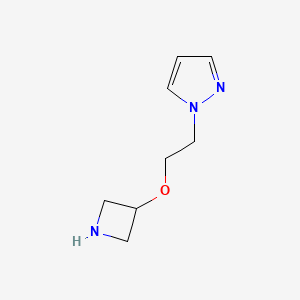
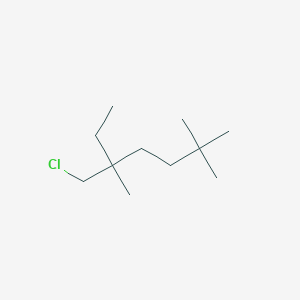
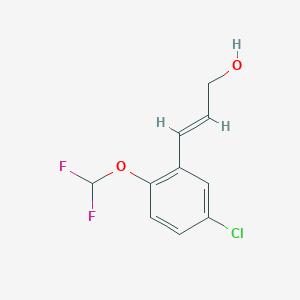

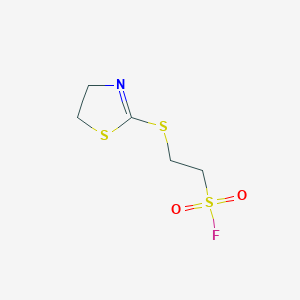
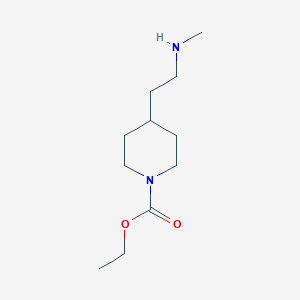
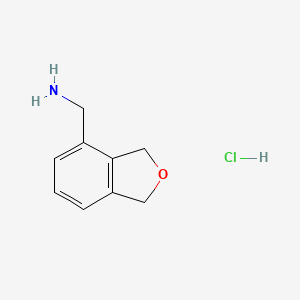
![N-methyl-7-oxabicyclo[2.2.1]heptan-2-amine](/img/structure/B13521818.png)
